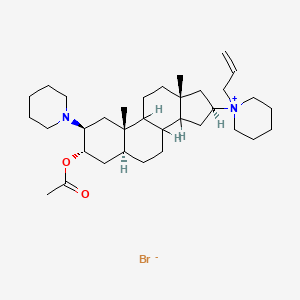
3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin
Overview
Description
3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin is a chemical compound with the formula C20H17ClN2O3 . It is also known as 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)-2H-1-benzopyran-2-one .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been extensively studied. For instance, benzoxazole analogues have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . Another study demonstrated an FeCl3-catalyzed aerobic oxidation reaction for the synthesis of 1-benzoxazolyl-o-carboranes .Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C20H17ClN2O3/c1-3-23(4-2)14-7-5-12-9-15(20(24)26-18(12)11-14)19-22-16-10-13(21)6-8-17(16)25-19/h5-11H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 368.814 . It has a density of 1.42g/cm3 and a boiling point of 583.9ºC at 760 mmHg .Scientific Research Applications
Pigment-Based Ink
Disperse Yellow 232 is used in the preparation of model ink dispersions. It is combined with an amphiphilic AB di-block copolymer of PCL-b-PAA. The dispersion demonstrates near-Newtonian behavior, which is highly favorable for the application as inkjet ink . This ink dispersion displays a low viscosity, making it particularly suitable for visual communication design and printing purposes .
Synthesis of 3-Heteroarylcoumarins
Disperse Yellow 232 is used in the synthesis of 3-heteroarylcoumarins via a three-component reaction of salicylaldehyde, o-aminophenol, and ethyl cyanoacetate . This process not only offers the products in good to excellent yields but also avoids the problems associated with catalyst cost, handling, safety, and pollution .
Fluorescent Paints
3-Heteroarylcoumarins, including Disperse Yellow 232, are widely present in biologically active compounds and fluorescent paints . They are particularly useful in a wide range such as fluorescent paint and resins for solar collectors, sensitive material, and optical disk recording materials .
Biological Activities
3-Heteroarylcoumarins, including Disperse Yellow 232, exhibit broad optical properties and important biological activities . All synthesized 3-heteroarylcoumarins were preliminary evaluated for their inhibitory effect against human carboxylesterase 1 .
Photostability
Disperse Yellow 232 has been evaluated for its fluorescence and photostability . However, light fastness tests resulted in strong fading for polyester/cotton fabric at the highest concentration .
Solubility in Supercritical CO2
The solubilities of Disperse Yellow 232 in supercritical carbon dioxide have been measured at different temperatures . This information is crucial for understanding the behavior of this compound in various industrial processes.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Disperse Yellow 232 is human carboxylesterase 1 (CES1) . CES1 is an enzyme that plays a crucial role in the metabolism of ester and amide bonds in drugs, xenobiotics, and endogenous substrates .
Mode of Action
Disperse Yellow 232 interacts with its target, CES1, by inhibiting its activity .
Biochemical Pathways
The inhibition of CES1 by Disperse Yellow 232 affects the metabolic pathways that rely on this enzyme. CES1 is involved in the hydrolysis of ester and amide bonds, a critical step in the metabolism of many drugs and endogenous compounds. By inhibiting CES1, Disperse Yellow 232 can potentially alter the metabolism and efficacy of these substances .
Pharmacokinetics
Given its molecular weight of 36881 and its use in various applications, it’s likely that it has good bioavailability.
Result of Action
The primary result of Disperse Yellow 232’s action is the inhibition of CES1, which can lead to alterations in the metabolism of certain drugs and endogenous compounds . This can potentially affect the efficacy of these substances and their overall impact on the body.
properties
IUPAC Name |
3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-3-23(4-2)14-7-5-12-9-15(20(24)26-18(12)11-14)19-22-16-10-13(21)6-8-17(16)25-19/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNSBRVOBGWOBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067941 | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35773-43-4, 94945-27-4, 129038-03-5 | |
| Record name | Macrolex yellow | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35773-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035773434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-chlorobenzoxazol-2-yl)-7-(diethylamino)-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the solubility behavior of Disperse Yellow 232 in supercritical carbon dioxide?
A1: Disperse Yellow 232 exhibits increasing solubility in supercritical carbon dioxide (scCO2) with increasing pressure and temperature. [] This solubility behavior has been modeled using various semi-empirical models, including the Chrastil, Kumar-Johnston, Bartle, and Mendez-Santiago-Teja models. [] These models provide a good correlation with experimental data, suggesting that scCO2 could be a viable solvent for applications involving Disperse Yellow 232, such as dyeing processes.
Q2: How does the structure of Disperse Yellow 232 influence its solubility in scCO2?
A2: While specific structural studies on Disperse Yellow 232 and its solubility in scCO2 are limited in the provided research, the presence of both polar and non-polar groups within its structure likely plays a role. [] The polar groups, such as the carbonyl and amine moieties, might interact with scCO2 to some extent, while the non-polar aromatic rings could hinder solubility.
Q3: Are there alternative synthesis methods for Disperse Yellow 232 and its analogues?
A4: While traditional synthesis methods for Disperse Yellow 232 and its analogues might involve multi-step procedures, research highlights the use of milder and more efficient approaches. [] These methods often utilize catalysts like Low Transition Temperature Mixtures (LTTMs) to promote three-component reactions, potentially offering advantages such as reduced reaction times, milder conditions, and improved yields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,8-Dimethyl-4-oxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-2-olate](/img/structure/B1202837.png)



![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-(thiophene-2-carbonyl)phenyl]propanoyloxy]oxane-2-carboxylic acid](/img/structure/B1202843.png)







